molecular formula C16H18N2O4S B2819185 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421505-44-3

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2819185
CAS No.: 1421505-44-3
M. Wt: 334.39
InChI Key: MMBFLMWJIMQXNE-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Anti-acetylcholinesterase Activity

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for their antiacetylcholinesterase activity. This study aimed to optimize the spacer length linking two pharmacophoric moieties and test compounds with greater conformational flexibility. The optimal chain length allowed for an efficient interaction between the two pharmacophoric units and the enzyme's hydrophobic binding sites, indicating potential applications in designing inhibitors for acetylcholinesterase (Vidaluc et al., 1995).

Antioxidant Activities

The preparation and characterization of coumarin-substituted heterocyclic compounds demonstrated high antioxidant activities. This study showed that the synthesized compounds exhibited significant scavenging activity, suggesting their potential use as antioxidants in various applications (Abd-Almonuim et al., 2020).

Pharmacokinetics and Anticancer Activity

An analogue of 1, namely, 2 (IPR-9), was synthesized and led to significant inhibition of breast cancer cell invasion, migration, and adhesion. It also blocked angiogenesis and induced apoptosis in vitro. This compound's pharmacokinetic characterization and effect on breast tumor metastasis make it a starting point for the development of next-generation compounds with potential anticancer applications (Wang et al., 2011).

Synthetic Applications

The studies also explored the synthetic potential of urea derivatives for various chemical transformations. For instance, hindered trisubstituted ureas showed unique ability to undergo rapid and high-yielding acyl substitution with simple nucleophiles (amines, alcohols, thiols) under neutral conditions. This characteristic opens new avenues for synthetic chemists in the preparation of amine derivatives, demonstrating the structural versatility and reactivity of urea compounds in synthetic chemistry (Hutchby et al., 2009).

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-13(11-3-4-14-15(8-11)22-10-21-14)5-6-17-16(20)18-9-12-2-1-7-23-12/h1-4,7-8,13,19H,5-6,9-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBFLMWJIMQXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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